METHYL 5-CYANO-4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-METHYL-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE
Overview
Description
Methyl 5-cyano-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-CYANO-4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-METHYL-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE typically involves multiple steps, including the formation of the pyran ring, introduction of the cyano group, and attachment of the fluorobenzyl and methoxyphenyl groups. Common synthetic routes may involve:
Formation of the Pyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyano Group: This step may involve nucleophilic substitution reactions.
Attachment of Fluorobenzyl and Methoxyphenyl Groups: These groups can be introduced through coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and coupling reagents (e.g., palladium catalysts for Suzuki-Miyaura coupling ).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 5-cyano-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of METHYL 5-CYANO-4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-METHYL-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyran derivatives and fluorobenzyl-containing molecules. Examples include:
Pyran-3-carboxylates: Compounds with similar pyran ring structures.
Fluorobenzyl Derivatives: Molecules containing the fluorobenzyl group.
Uniqueness
The uniqueness of METHYL 5-CYANO-4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-METHYL-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE lies in its combination of functional groups, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 5-cyano-4-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-2-methyl-6-pyrrol-1-yl-4H-pyran-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O5/c1-17-24(27(31)33-3)25(20(15-29)26(35-17)30-12-6-7-13-30)18-10-11-22(23(14-18)32-2)34-16-19-8-4-5-9-21(19)28/h4-14,25H,16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWGCEGZDWOMSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(O1)N2C=CC=C2)C#N)C3=CC(=C(C=C3)OCC4=CC=CC=C4F)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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